![molecular formula C24H22N2O5S2 B3003094 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941878-03-1](/img/structure/B3003094.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N2O5S2 and its molecular weight is 482.57. The purity is usually 95%.
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Biological Activity
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, a compound with the CAS number 941878-03-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N2O5S2, with a molecular weight of 482.6 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study demonstrated that similar compounds significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .
Table 1: Summary of Anticancer Activity
Compound | Cell Lines Tested | IC50 (µM) | Mechanism |
---|---|---|---|
B7 | A431 | 1.0 | Apoptosis induction |
B7 | A549 | 2.0 | Cell cycle arrest |
B7 | H1299 | 4.0 | Inhibition of AKT/ERK signaling |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This suggests that the compound may be effective in treating inflammatory diseases.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation in cancer cells .
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death .
- Cyclooxygenase Inhibition : By inhibiting cyclooxygenase enzymes, it may reduce inflammation and pain associated with various conditions.
Case Studies
A notable case study involved the evaluation of several benzothiazole derivatives for their cytotoxic effects against tumor cells under hypoxic conditions. The results indicated that these compounds could selectively target hypoxic tumor cells, enhancing their potential as anticancer agents .
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXVDWDLVDOZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.